molecular formula C8H8ClN3 B13864811 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13864811
M. Wt: 181.62 g/mol
InChI Key: FINLYQJIAGUTLT-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. As a fused, planar N-heterocyclic system, it serves as a privileged core structure for developing targeted therapeutic agents, particularly protein kinase inhibitors (PKIs) for cancer research . The chlorine and methyl substituents at key positions on the pyrazolo[1,5-a]pyrimidine ring make it a valuable synthetic intermediate for further functionalization via cross-coupling reactions and other derivatization strategies, enabling the exploration of structure-activity relationships (SAR) . Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibitory activity against a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are critical targets in oncogenic pathways for cancers like non-small cell lung cancer (NSCLC) and melanoma . This compound is supplied strictly for research purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8ClN3/c1-5-6(2)11-12-4-3-7(9)10-8(5)12/h3-4H,1-2H3

InChI Key

FINLYQJIAGUTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=CN2N=C1C)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds

The most common and versatile synthetic route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or β-ketoesters. This method typically proceeds under acidic conditions, often using sulfuric acid (H₂SO₄) in acetic acid (AcOH) as solvent, yielding the fused heterocyclic core with high efficiency and regioselectivity.

  • For example, the condensation of 5-amino-3-methylpyrazole with diethyl malonate or other β-dicarbonyls forms dihydropyrazolo[1,5-a]pyrimidine intermediates, which can be further functionalized.

  • The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the fused ring system.

Halogenation to Introduce Chloro Substituents

Selective chlorination at the 5-position of the pyrazolo[1,5-a]pyrimidine ring is typically achieved by treatment with phosphorus oxychloride (POCl₃), which converts hydroxyl or amino substituents into chloro groups.

  • For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be chlorinated with POCl₃ to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a precursor to 5-chloro derivatives.

  • The chlorination step is crucial for introducing the 5-chloro substituent required for the target compound.

Nucleophilic Substitution and Functionalization

The chloro substituents at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine core exhibit different reactivities, allowing selective substitution reactions.

  • The chlorine at position 7 is more reactive and can be replaced by nucleophiles such as morpholine, while the chlorine at position 5 remains intact, enabling selective functionalization.

  • This property is exploited to prepare 5-chloro derivatives with various substituents at other positions.

Specific Preparation of 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

While direct literature reports on the exact synthesis of 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine are limited, the preparation can be inferred and constructed from established methods for related compounds as follows:

Stepwise Synthetic Route

Step Reaction Reagents/Conditions Yield (%) Notes
1 Synthesis of 5-amino-3-methylpyrazole Commercial or prepared by standard methods - Starting amine for condensation
2 Condensation with 1,3-dicarbonyl (e.g., acetylacetone) H₂SO₄, AcOH, reflux ~87-95% Forms 2,3-dimethylpyrazolo[1,5-a]pyrimidine core
3 Chlorination at 5-position POCl₃, reflux ~60-70% Introduces chloro substituent at position 5
4 Purification and crystallization Standard methods - Final compound isolation

Reaction Details

  • Condensation Reaction: 5-Amino-3-methylpyrazole reacts with acetylacetone (2,4-pentanedione) under acidic conditions, typically using sulfuric acid in acetic acid solvent, to form the 2,3-dimethylpyrazolo[1,5-a]pyrimidine scaffold. This step is high yielding and forms the bicyclic core with methyl groups at positions 2 and 3.

  • Chlorination: The hydroxyl or amino substituent at position 5 is converted to a chloro group by treatment with phosphorus oxychloride. This reaction is generally conducted under reflux, and the yield for chlorination is moderate to good.

  • Purification: The final product is purified by crystallization or chromatography to obtain pure 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine.

Alternative and Advanced Synthetic Methods

Microwave-Assisted and Solvent-Free Methods

Recent advances include microwave-assisted synthesis and solvent-free conditions that enhance reaction rates and yields.

  • Microwave irradiation has been shown to accelerate cyclocondensation reactions, reducing reaction times from hours to minutes while maintaining or improving yields.

  • Solvent-free protocols reduce environmental impact and simplify workup.

Multicomponent Reactions

Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and β-dicarbonyl compounds have been employed to synthesize substituted pyrazolo[1,5-a]pyrimidines efficiently.

  • These one-pot reactions can produce highly substituted derivatives, although controlling regioselectivity and substitution pattern requires careful design.

Pericyclic and Cycloaddition Reactions

Alternative routes involving pericyclic reactions, such as [4+2] cycloadditions, have been reported for constructing pyrazolo[1,5-a]pyrimidine rings from acyclic precursors.

  • These methods offer scalability and one-pot synthesis advantages but are less commonly applied for simple chloro-substituted derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
Cyclocondensation + Chlorination 5-Amino-3-methylpyrazole + 1,3-dicarbonyl (acetylacetone) H₂SO₄, AcOH; POCl₃ Reflux 60-95% overall High yield, regioselective, well-established Moderate chlorination yield
Microwave-Assisted Cyclocondensation Same as above Microwave irradiation Minutes, solvent-free Comparable or higher Faster, greener Requires specialized equipment
Multicomponent Reaction 5-Aminopyrazole + aldehydes + β-dicarbonyls Acid catalysts One-pot Moderate to high Efficient, versatile Complex mixtures possible
Pericyclic Cycloaddition Acyclic precursors Cu(I) catalyst, sulfonyl azides One-pot Moderate Scalable, novel More complex, less direct

Mechanistic Insights

  • The condensation mechanism involves nucleophilic attack of the amino group on the β-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused heterocycle.

  • Chlorination with phosphorus oxychloride proceeds via activation of hydroxyl or amino groups to form chlorides, with selectivity influenced by electronic and steric factors.

  • The differential reactivity of chloro substituents at positions 5 and 7 allows selective functionalization, important for further derivatization.

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine derivatives are nitrogen-containing heterocycles that are crucial pharmacophores with a wide range of applications in medicine and agriculture . They have demonstrated the ability to mimic the structural features of biogenic purines, making them promising candidates for drug development .

Anticancer Potential
The pyrazolo[1,5-a]pyrimidine nucleus has been reported to have potent anticancer activity . One study screened a synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols and investigated their anticancer activity using the MTT assay in the MDA-MB-231 human breast cancer cell line .

Antimicrobial and Immunomodulatory Activities
Certain pyrazolo[1,5-a]pyrimidines have displayed promising antimicrobial and immunomodulatory activities . In one study, compounds 5c, 9a, 9c, 13a, 13c, 13d, 13e, and 13h exhibited broad-spectrum in vitro antimicrobial activities against various bacteria and fungi . Molecular docking studies suggest that these compounds are potent inhibitors of 14-alpha demethylase, transpeptidase, and alkaline phosphatase enzymes .

Anti-RSV Activities
Certain 2-(1-Alkylaminoalkyl)pyrazolo[1,5-a]pyrimidines have demonstrated anti-RSV (Respiratory Syncytial Virus) activities . Compounds 9b, 9c, 12a, and 12b exhibited good anti-RSV activities, with EC50 values of less than 4 nM . Specifically, compound 9c with the 1-methyaminopropyl moiety showed the most potent anti-RSV activity, with an EC50 value in the sub-nanomolar range .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Key Findings :

  • Position 5 Chlorination : Critical for kinase inhibition (e.g., Pim-1 IC50 = 27 nM when combined with a 3-CF3 group) ().
  • Methyl vs. In contrast, 3-aryl or 3-CF3 substituents enhance potency by optimizing hydrophobic interactions ().
  • Dual Halogenation : 5,7-Dichloro derivatives show broad-spectrum activity but face challenges in selectivity and toxicity ().

Non-Chlorinated Analogues

  • 7-Morpholinylpyrazolo[1,5-a]pyrimidine : Substitution at position 7 with morpholine improves PI3Kδ inhibition (IC50 < 100 nM) by mimicking the "morpholine-pyrimidine" motif in kinase inhibitors ().
  • 5-Aminopyrazolo[1,5-a]pyrimidine: The amino group at position 5 enhances antimetabolite activity but increases susceptibility to enzymatic degradation ().

Structure-Activity Relationship (SAR) Insights

  • Position 5 : Chlorine or electron-withdrawing groups (e.g., CF3) are essential for kinase inhibition. Removal (e.g., fragment 17 in ) abolishes activity.
  • Position 7 : Alkoxy or amine groups (e.g., morpholine) improve solubility and isoform selectivity ().

Biological Activity

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine features a fused pyrazole and pyrimidine ring structure. The presence of chlorine at the 5-position and two methyl groups at the 2 and 3 positions enhances its chemical reactivity and biological properties. Its molecular formula is C8H9ClN4C_8H_9ClN_4 .

Biological Activities

Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antimicrobial properties. It acts as an inhibitor of specific enzymes involved in purine metabolism, which are crucial in cancer treatment and other diseases related to purine metabolism disturbances.

Antitumor Activity

Several studies have demonstrated the anticancer potential of 5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) .

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Reference
AMDA-MB-23115.2
BHeLa12.7
CA549 (Lung)18.4

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer properties, 5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli4.0
Staphylococcus aureus8.0
Candida albicans3.39

The mechanism of action for 5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with various biological targets:

  • Enzyme Inhibition : It inhibits dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is critical for rapidly dividing cells such as cancer cells .
  • Binding Affinity : Molecular docking studies suggest strong binding affinity to several enzymes implicated in metabolic pathways relevant to cancer and inflammation .

Synthesis Methods

Various synthetic routes have been developed for producing 5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine derivatives:

  • One-Pot Reactions : Recent methodologies utilize one-pot reactions involving amino pyrazoles and electrophilic reagents to synthesize derivatives efficiently .
  • Functionalization Techniques : Post-synthetic modifications enhance structural diversity and biological activity .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidines against MDA-MB-231 cells using the MTT assay, researchers found that certain derivatives exhibited significant growth inhibition compared to standard treatments .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of various pyrazolo[1,5-a]pyrimidines against clinical isolates of bacteria and fungi. The results indicated broad-spectrum activity with MIC values comparable to established antibiotics .

Q & A

What are the most effective synthetic methodologies for preparing 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine?

Basic Research Question
The primary synthetic route involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents . A regioselective one-pot method using ultrasound irradiation with KHSO₄ in aqueous media achieves high yields (85–92%) by accelerating ring closure . Alternative approaches include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 7, using PdCl₂(PPh₃)₂ and Na₂CO₃ in DMF at 80°C . For chlorine incorporation, phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux effectively substitutes hydroxyl groups at position 5 or 7 .

How can regioselective halogenation be achieved on the pyrazolo[1,5-a]pyrimidine core?

Advanced Research Question
Regioselective C3 halogenation is facilitated by hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) under mild conditions. This method achieves 83–95% yields for iodination, bromination, or chlorination without requiring protecting groups. Key factors include:

  • Electron-donating substituents (e.g., –OMe) enhance reactivity at C3
  • Steric effects from 2-methyl groups direct selectivity
  • Compatibility with diverse aryl/heteroaryl substituents at position 7

For comparison, traditional methods like electrophilic substitution often require harsh conditions (e.g., Cl₂ gas) and show lower selectivity .

What spectroscopic techniques are critical for characterizing substituted pyrazolo[1,5-a]pyrimidines?

Basic Research Question
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Distinguishes regioisomers via coupling patterns (e.g., C5-Cl vs C7-Cl)
  • IR Spectroscopy : Confirms carbonyl groups (C=O stretches at 1680–1720 cm⁻¹) and NH/OH bonds
  • Mass Spectrometry (HRMS) : Validates molecular weights (e.g., C₉H₈ClN₃O₂ at 225.63 Da )
  • X-ray Crystallography : Resolves planar pyrazolo-pyrimidine cores and intermolecular interactions (Cl···Cl: 3.475 Å)

How do substituent modifications impact anticancer activity in pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Substituents at positions 2, 5, and 7 significantly modulate bioactivity:

  • 5-Chloro derivatives : Enhance p53 activation in cervical cancer cells (HeLa IC₅₀ = 2.70 µM) by promoting nuclear translocation
  • 7-Aryl groups : Improve CDK2 inhibition (Kᵢ = 18 nM) through hydrophobic pocket interactions
  • 2-Methyl/ethyl groups : Increase metabolic stability (t₁/₂ > 120 min in liver microsomes)

Key SAR Insight : Electron-withdrawing groups (Cl, CF₃) at position 5 synergize with aromatic rings at position 7 to enhance apoptosis via BAX/Bcl-2 modulation .

What strategies resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines?

Advanced Research Question
Address discrepancies through:

  • Cell-line specificity : Compare responses in p53-deficient vs wild-type models (e.g., G₂/M arrest in HeLa vs G₁ in SiHa)
  • Dose-response validation : Use orthogonal assays (MTT, caspase-3 activation) to confirm IC₅₀ values
  • Structural benchmarking : Compare with crystallographically characterized analogues to rule out regioisomer artifacts

Example : Anthranilamide conjugates show variable p53 activation due to differences in E6 oncoprotein degradation rates across cervical cancer subtypes .

What computational tools predict the pharmacokinetic properties of novel derivatives?

Advanced Research Question
Combine molecular docking (e.g., CDK2 ATP-binding site) with ADMET prediction :

  • SwissADME : Estimates logP (2.1–3.8) and blood-brain barrier penetration
  • ProTox-II : Flags hepatotoxicity risks from 7-trifluoromethyl groups
  • Molecular dynamics : Simulates binding stability of 5-chloro derivatives to p53-MDM2 interfaces

Validation : Computational predictions align with experimental CYP450 inhibition profiles (IC₅₀ = 4.2–18.3 µM) .

How does the pyrazolo[1,5-a]pyrimidine core influence photophysical properties?

Basic Research Question
The planar, π-conjugated system enables:

  • Strong blue fluorescence (λₑₘ = 450–470 nm) with quantum yields up to Φ = 0.62
  • Solvatochromism : Emission shifts (Δλ = 40 nm) in polar solvents due to intramolecular charge transfer
  • Applications : Fluorescent probes for cellular imaging (e.g., mitochondrial tracking in HEPG2 cells)

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